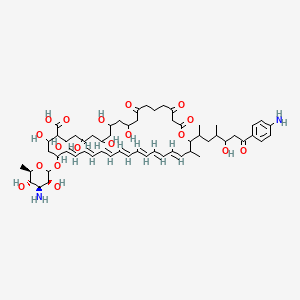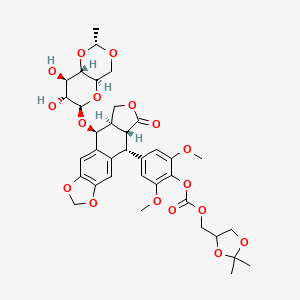
CC-90011
Übersicht
Beschreibung
Pulrodemstat Besilat, auch bekannt als CC-90011, ist ein hochpotenter und selektiver Inhibitor der Lysin-spezifischen Demethylase 1 (LSD1). Diese Verbindung zeigt einen reversiblen Wirkmechanismus und kann oral verabreicht werden. Pulrodemstat Besilat hat ein erhebliches Potenzial in der Behandlung verschiedener Krebsarten gezeigt, insbesondere bei Krebserkrankungen, die durch eine schlechte Differenzierung und ein hohes Metastasierungspotenzial gekennzeichnet sind .
Wissenschaftliche Forschungsanwendungen
Pulrodemstat Besilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von LSD1 und seine Auswirkungen auf die Histon-Demethylierung zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von LSD1 in verschiedenen biologischen Prozessen zu untersuchen, darunter Zelldifferenzierung und -proliferation.
Medizin: Pulrodemstat Besilat wird als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten untersucht, darunter akute myeloische Leukämie und kleinzelliger Lungenkrebs.
Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf LSD1 abzielen
Wirkmechanismus
Pulrodemstat Besilat übt seine Wirkungen aus, indem es selektiv LSD1 hemmt, ein Enzym, das eine entscheidende Rolle bei der Demethylierung von Histonproteinen spielt. Durch die Hemmung von LSD1 verhindert Pulrodemstat Besilat die Entfernung von Methylgruppen von bestimmten Lysinresten auf Histon H3, was zu Veränderungen der Genexpression führt. Diese Hemmung führt zur Reaktivierung von Tumorsuppressorgenen und zur Unterdrückung von Onkogenen, wodurch das Wachstum und die Proliferation von Krebszellen gehemmt werden .
Wirkmechanismus
Target of Action
CC-90011, also known as LSD1-IN-7 benzenesulfonate, is a potent, selective, reversible, and orally active inhibitor of lysine-specific demethylase-1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins .
Mode of Action
This compound interacts with LSD1, inhibiting its enzymatic activity . This inhibition is selective for LSD1, with less enzymatic inhibition against LSD2, MOA-A, and MAO-B . The interaction between this compound and LSD1 is enhanced by a salt-bridge interaction between the positively charged pyrrolidine side chain of the compound and D555 in the active site pocket of LSD1 .
Biochemical Pathways
The inhibition of LSD1 by this compound affects various biochemical pathways. It leads to the induction of cellular differentiation, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells . Additionally, it results in the suppression of GRP in a dose-dependent manner .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. After intravenous administration, it has a systemic clearance of 32.4 mL/min/kg, an elimination half-life of 2 hours, and a high volume of distribution of 7.5 L/kg . It is readily absorbed after oral administration, with an area under the curve (AUC) from 0 to 24 hours of 1.8 μM·h, a maximum concentration (Cmax) of 0.36 μM, and an oral bioavailability of 32% .
Result of Action
The inhibition of LSD1 by this compound leads to potent anticancer activity. It induces differentiation in AML and SCLC cells . This differentiation, coupled with the compound’s antiproliferative activity, results in the inhibition of tumor growth . For instance, treatment with this compound led to a tumor growth inhibition of 78% in patient-derived xenograft SCLC models .
Biochemische Analyse
Biochemical Properties
CC-90011 interacts with the enzyme LSD1 . It has less enzymatic inhibition against LSD2, MOA-A, and MAO-B . The nature of these interactions involves the inhibition of LSD1, which leads to changes in gene expression and impacts various biochemical reactions .
Cellular Effects
This compound has been shown to induce differentiation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells . It influences cell function by altering gene expression and impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of LSD1 . This leads to changes in gene expression, which can result in the differentiation of AML and SCLC cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pulrodemstat Besilat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die selektive Hemmung von LSD1 beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Herstellung von Pulrodemstat Besilat die großtechnische Synthese unter optimierten Reaktionsbedingungen. Der Prozess beinhaltet mehrere Reinigungsschritte, um sicherzustellen, dass die Verbindung die für die pharmazeutische Verwendung erforderlichen Standards erfüllt. Die industriellen Produktionsverfahren sind so konzipiert, dass sie kostengünstig und skalierbar sind .
Chemische Reaktionsanalyse
Arten von Reaktionen
Pulrodemstat Besilat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung von substituierten Produkten führt
Häufige Reagenzien und Bedingungen
Die häufig verwendeten Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden optimiert, um die gewünschten Produkte mit hoher Effizienz zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Pulrodemstat Besilat, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche chemische Eigenschaften aufweisen .
Analyse Chemischer Reaktionen
Types of Reactions
Pulrodemstat besilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include various derivatives of pulrodemstat besilate, which retain the core structure of the compound while exhibiting different chemical properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pulrodemstat Besilat gehört zu einer Klasse von Verbindungen, die als LSD1-Inhibitoren bekannt sind. Ähnliche Verbindungen umfassen:
- Tranylcypromin
- Iadademstat (ORY-1001)
- Bomedemstat (IMG-7289)
- GSK-2879552
- INCB059872
- JBI-802
- Phenelzin
- Seclidemstat (SP-2577)
- Vafidemstat (ORY-2001) .
Einzigartigkeit
Was Pulrodemstat Besilat von anderen LSD1-Inhibitoren abhebt, ist seine hohe Potenz, Selektivität und sein reversibler Wirkmechanismus. Im Gegensatz zu einigen irreversiblen Inhibitoren bietet Pulrodemstat Besilat ein günstiges Sicherheitsprofil und kann oral verabreicht werden, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .
Eigenschaften
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCBGWZNHQCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097523-60-7 | |
| Record name | Pulrodemstat besilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PULRODEMSTAT BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














